Methyl (2-oxopropoxy)acetate
Overview
Description
Methyl (2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen in the compound can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Methyl (2-oxopropoxy)acetate may be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds . This pathway involves precursors containing repeated “ketide” units, which can undergo subsequent condensations and other reactions typical of carbonyl compounds to produce observed structures .
Result of Action
Based on its potential involvement in the acetate pathway, it may contribute to the biosynthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound .
Biological Activity
Methyl (2-oxopropoxy)acetate, with the chemical formula C6H10O4 and CAS number 11701055, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl ester group linked to a 2-oxopropoxy moiety. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The compound can undergo hydrolysis, leading to the release of active forms that may participate in various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:
- Hydrolysis : The ester group can be hydrolyzed to release an active acid form, which may exhibit specific biological effects.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing their activity.
- Receptor Binding : The substituents on the phenyl ring may affect binding affinity and specificity for biological targets.
Research Findings
Recent studies have investigated the biological activity of this compound in various contexts:
- Anticancer Activity : Research has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against breast cancer MCF-7 cells and human promyelocytic leukemia HL-60 cells .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, showing promise as a lead compound for drug development targeting inflammatory and autoimmune disorders .
- Toxicity Studies : Safety assessments have been conducted, indicating low toxicity levels under controlled conditions, which is essential for further therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(4-(2-hydroxypropyl)phenoxy)acetate | Hydroxyl group instead of a keto group | Potentially different biological activity due to hydroxyl presence |
Ethyl 2-(4-(2-oxopropyl)phenoxy)acetate | Ethyl ester group instead of methyl | Differences in solubility and reactivity due to ethyl substitution |
Methyl 2-(4-acetophenoxy)acetate | Acetophenone moiety instead of oxopropyl | Variations in reactivity patterns due to different substituents |
This table highlights how variations in structure can influence biological properties, making this compound a unique candidate for further research.
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, this compound was tested alongside other β-carbonyl compounds. Results indicated significant cytotoxic potential against MCF-7 cells, suggesting that modifications to the ester structure could enhance its anticancer properties .
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The results demonstrated that this compound could act as a competitive inhibitor, providing insights into its potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
methyl 2-(2-oxopropoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGUHQBLOOYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470786 | |
Record name | methyl (2-oxopropoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-66-4 | |
Record name | methyl (2-oxopropoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.